molecular formula C30H44O5 B1144095 3-Epimeliasenin B CAS No. 1222475-77-5

3-Epimeliasenin B

Cat. No.: B1144095
CAS No.: 1222475-77-5
M. Wt: 484.66736
Attention: For research use only. Not for human or veterinary use.
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Description

3-Epimeliasenin B is a natural product that belongs to the class of triterpenoids. It is isolated from the seeds of the plant Melia azedarach L.

Preparation Methods

The preparation of 3-Epimeliasenin B is relatively complex and typically involves plant extraction and purification techniques. The specific methods can vary depending on the purpose of the study and the experimental conditions

Chemical Reactions Analysis

3-Epimeliasenin B undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Epimeliasenin B has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Epimeliasenin B involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects by modulating various signaling pathways involved in cellular processes. The exact molecular targets are yet to be fully elucidated .

Comparison with Similar Compounds

3-Epimeliasenin B is unique among triterpenoids due to its specific chemical structure and biological activities. Similar compounds include other triterpenoids like Meliasenin A and Meliasenin C, which also exhibit interesting biological properties.

Properties

IUPAC Name

(2S,4S,7R,8S,9S,12R,13R,16R,18R)-16-hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O4/c1-17(2)9-8-10-18-24-22(34-26(18)33)16-30(7)20-15-21(31)25-27(3,4)23(32)12-13-28(25,5)19(20)11-14-29(24,30)6/h9,15,18-19,22-25,32H,8,10-14,16H2,1-7H3/t18-,19+,22+,23-,24-,25+,28-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDAIHNVLSQWBW-PSHKHVOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1C2C(CC3(C2(CCC4C3=CC(=O)C5C4(CCC(C5(C)C)O)C)C)C)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@H]1[C@@H]2[C@H](C[C@]3([C@]2(CC[C@H]4C3=CC(=O)[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)C)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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